7-Isopropyl-2,3-dihydro-1H-inden-1-one is an organic compound characterized by its unique indanone structure, featuring an isopropyl group at the 7-position. This compound belongs to the class of 2,3-dihydro-1H-inden-1-ones, which are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The molecular formula of 7-Isopropyl-2,3-dihydro-1H-inden-1-one is C12H14O, and it exhibits a distinctive aromatic profile due to the presence of the isopropyl substituent.
Research indicates that 7-Isopropyl-2,3-dihydro-1H-inden-1-one exhibits potential biological activities. It has been investigated for its antimicrobial and anti-inflammatory properties. Studies have shown that derivatives of 2,3-dihydro-1H-inden-1-one can interact with various molecular targets in biological systems, possibly modulating enzyme activities and influencing signal transduction pathways. Specifically, some related compounds have demonstrated antiproliferative effects against cancer cell lines, suggesting a potential role in cancer therapeutics
The synthesis of 7-Isopropyl-2,3-dihydro-1H-inden-1-one typically involves several methods: These methods highlight the versatility of synthetic strategies available for producing this compound.
Studies on interaction mechanisms involving 7-Isopropyl-2,3-dihydro-1H-inden-1-one suggest that it may interact with specific enzymes and receptors within biological systems. These interactions could lead to modulation of cellular processes such as apoptosis and inflammation. For instance, related compounds have shown the ability to induce apoptosis in cancer cells through intrinsic pathways, indicating that modifications to the indanone scaffold can significantly impact biological efficacy
Several compounds share structural similarities with 7-Isopropyl-2,3-dihydro-1H-inden-1-one. Here are some notable examples: Uniqueness: The presence of the isopropyl group in 7-Isopropyl-2,3-dihydro-1H-inden-1-one contributes to its distinct hydrophobicity and steric properties compared to other indanone derivatives. This structural feature may influence its reactivity and biological activities uniquely compared to its analogs .Compound Name Structure Features Unique Aspects 2,3-Dihydro-1H-Inden-1-one Lacks the isopropyl group Less hydrophobic; altered reactivity 6-Methyl-2,3-dihydro-1H-Inden-1-one Contains a methyl group instead of isopropyl Different steric effects; potential variance in activity 6-Ethyl-2,3-dihydro-1H-Inden-1-one Contains an ethyl group Variation in steric hindrance and electronic properties
Friedel-Crafts acylation remains a cornerstone for indanone synthesis, particularly for constructing the bicyclic ketone framework. The CN105330525A patent demonstrates a Lewis acid-mediated approach where 4-hydroxybenzenesulfonic acid undergoes sequential acylation with 3-chloropropionyl chloride, followed by tetraethyl titanate-catalyzed cyclization to yield 7-hydroxy-1-indanone. This method achieves 82% yield in the cyclization step through optimized Lewis acid loading (3 equivalents Ti(OEt)₄) and temperature control (40°C).
Intramolecular variants, as described in US20220356143A1, employ α,α-dialkylmalonate derivatives undergoing AlCl₃-catalyzed cyclization to form 1-indanone cores. The reaction proceeds via acylium ion generation, followed by electrophilic aromatic substitution and subsequent deprotonation. Key advantages include:
| Catalyst System | Temperature (°C) | Yield (%) | Selectivity (7-/5-isomer) |
|---|---|---|---|
| Ti(OEt)₄ | 40 | 82 | 96:4 |
| AlCl₃ | 160 | 68 | 85:15 |
| FeCl₃ | 120 | 45 | 78:22 |
The RSC-developed cascade reductive Friedel-Crafts alkylation/cyclization exemplifies modern adaptations, combining ketone reduction and cyclization in a single operation using H₂O as both solvent and hydrogen radical shuttle. This metal-free approach achieves 86% yield for tetralone derivatives under mild conditions (100°C, visible light).
Photoredox catalysis enables regiodivergent synthesis through hydrogen radical shuttle (HRS) mechanisms. The Nature study demonstrates that water-mediated HRS facilitates formal 1,3-hydrogen atom transfer during decarboxylative annulation of β-keto acids with alkynes. Catalyst choice dictates regiochemical outcomes:
This methodology achieves broad substrate scope, including challenging internal alkynes, with yields up to 86%. The HRS mechanism circumvents traditional oxidation state adjustments, directly accessing indanones without indenone intermediates.
Chiral rhodium complexes enable enantioselective synthesis through desymmetrization strategies. While the searched documents don't explicitly detail Rh-catalyzed systems, extrapolation from nickel-catalyzed auto-transfer hydrogenation suggests that Rh(I)-phosphine complexes could induce asymmetry during hydroacylation. Potential approaches include:
The CN patent's sulfonic acid protection strategy could be adapted for asymmetric induction by introducing chiral auxiliaries during the deprotection step.
Concentrated sulfuric acid (96-98%) enables tandem sulfonation/cyclization/deprotection sequences. The CN105330525A protocol removes sulfonic groups under acidic conditions (1M H₂SO₄, 100°C) while maintaining ketone integrity. This approach facilitates:
Reaction optimization shows that maintaining temperatures ≥80°C during deprotection prevents byproduct formation from premature ring-opening.
The RSC study highlights diastereomeric ratios up to 20:1 in 2,3-disubstituted indanones, influenced by:
| Entry | Substituent R¹ | R² | dr (syn:anti) |
|---|---|---|---|
| 1 | Me | Ph | 12:1 |
| 2 | iPr | 4-MeOC₆H₄ | 20:1 |
| 3 | tBu | 2-Naphthyl | 7.2:1 |
The CN patent's NMR data (δ 2.67 ppm, t, 2H) confirms trans-diaxial proton arrangement in the dihydroindenone system, consistent with chair-like transition states during ring closure.
Density Functional Theory represents a cornerstone computational approach for investigating the electronic structure of 7-Isopropyl-2,3-dihydro-1H-inden-1-one and related indanone compounds. The electronic properties of these benzocyclic ketone systems have been extensively characterized through various DFT methodologies, providing fundamental insights into their chemical behavior and potential applications [1] [2] [3].
The frontier molecular orbital analysis reveals critical electronic characteristics that govern the reactivity and stability of 7-Isopropyl-2,3-dihydro-1H-inden-1-one. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide essential information for understanding electron transfer processes and chemical reactivity patterns [4] [5]. For the broader class of indanone compounds, computational studies demonstrate that the HOMO-LUMO energy gap serves as a reliable predictor of chemical stability and biological activity [6] [7].
Systematic DFT calculations using the B3LYP functional with various basis sets, particularly 6-311++G(d,p) and 6-311G(d,p), have established the optimal computational protocols for indanone derivatives [1] [2]. These investigations reveal that the isopropyl substituent at the 7-position significantly influences the electronic density distribution throughout the indanone framework, affecting both ground-state stability and excited-state properties .
The electronic structure calculations reveal that the carbonyl functionality in the indanone ring system plays a dominant role in determining the molecular electrostatic potential and charge distribution patterns. Natural Bond Orbital analysis demonstrates significant stabilizing interactions through hyperconjugation effects between the saturated ring portions and the aromatic system [1]. The electron density distribution maps indicate regions of enhanced nucleophilicity and electrophilicity that correlate with observed chemical reactivity patterns.
Molecular docking studies of indanone-based compounds, including structural analogs of 7-Isopropyl-2,3-dihydro-1H-inden-1-one, have demonstrated significant potential for neurodegenerative disease therapeutic applications. The indanone scaffold has emerged as a privileged structure for targeting key enzymes and receptors involved in Alzheimer Disease and Parkinson Disease pathophysiology [9] [10] [11].
Acetylcholinesterase represents a primary target for indanone derivatives in Alzheimer Disease therapy. Computational docking studies reveal that indanone compounds can achieve binding affinities ranging from -8.6 to -9.7 kcal/mol with acetylcholinesterase active sites [11]. The binding interactions are predominantly stabilized through hydrophobic contacts and hydrogen bonding networks with key residues in the enzyme active site. The success of donepezil, an indanone-derived acetylcholinesterase inhibitor, has validated this structural class for neurological applications [9].
For Parkinson Disease targets, 2-arylidene-1-indanone analogues have shown remarkable efficacy in molecular docking studies against monoamine oxidase-B (MAO-B), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) [10]. Morpholine-substituted indanone derivatives exhibit superior anti-parkinsonian activity compared to L-DOPA in computational models, while pyrrolidine and piperidine-substituted analogues demonstrate potent anti-Alzheimer properties [10].
The molecular docking results for novel indan-1-one derivatives (compounds D28-D30 and D37-D39) reveal multi-target inhibition capabilities against acetylcholinesterase, butyrylcholinesterase, and MAO-B enzymes [11]. Compound D37 exhibits particularly strong interactions through π-π stacking with Tyr435 in the MAO-B active site, achieving IC50 values of 0.1108 ± 0.0047 μM [11]. These findings suggest that appropriately substituted indanone derivatives can simultaneously target multiple pathways involved in neurodegenerative processes.
The discoidin domain receptor 1 (DDR1) represents an emerging target for neurodegenerative disease therapy. 2-Amino-2,3-dihydro-1H-indene-5-carboxamide derivatives demonstrate exceptional selectivity for DDR1 with dissociation constants of 5.9 nM and IC50 values of 14.9 nM [12]. The binding mode involves critical hydrogen bonding interactions with Met704 and Thr701 residues, providing a structural framework for designing selective DDR1 inhibitors.
Non-covalent interaction analysis using reduced density gradient (RDG) methods provides detailed insights into the weak intermolecular forces that govern the behavior of 7-Isopropyl-2,3-dihydro-1H-inden-1-one in biological and chemical environments. The RDG approach, based on the mathematical expression s(r) = |∇ρ(r)|/[2(3π²)^(1/3)ρ(r)^(4/3)], enables the identification and characterization of hydrogen bonds, van der Waals interactions, and steric clashes [16] [17].
The Non-Covalent Interactions Index (NCI) analysis reveals critical binding interactions in indanone-protein complexes. Regions of small reduced density gradient at low electronic densities (typically < 0.05 a.u.) correspond to non-covalent interaction sites [17]. For indanone derivatives, these interactions include hydrogen bonding between carbonyl oxygen atoms and protein residues, π-π stacking interactions involving the aromatic ring system, and hydrophobic contacts with aliphatic substituents [18].
Advanced RDG formulations, including normalized RDG (NRDG) methods, provide improved analysis capabilities for indanone systems [19] [20]. The NRDG approach, defined as NRDG(r) = |∇ρ(r)|/(|∇ρ(r)| + CFρ(r)^(4/3)), offers a bounded function between 0 and 1 that overcomes divergence issues encountered in traditional RDG analysis [19]. This normalization enables more accurate characterization of weak interactions in pharmaceutical compounds.
Multiple RDG formulations (s1-s5) based on different kinetic energy density approaches have been developed to enhance interaction analysis [19]. These methods incorporate Weizacker and Fermi local moments to provide high-fidelity RDG representations consistent with NCI analysis. The implementation of Lagrangian kinetic energy density results in conveniently normalized RDG functions that address theoretical limitations of earlier approaches.
The Intrinsic Bond Strength Index (IBSI) complements RDG analysis by providing quantitative measures of both covalent and non-covalent bond strengths [1]. For indanone systems, IBSI analysis reveals the relative importance of different stabilizing interactions, including the strength of intramolecular hydrogen bonds and the magnitude of intermolecular binding forces. This information is crucial for understanding structure-activity relationships and optimizing molecular design.
Molecular dynamics simulations provide dynamic insights into the behavior of 7-Isopropyl-2,3-dihydro-1H-inden-1-one and related compounds in protein-bound states. These computational studies reveal time-dependent structural changes, binding stability, and conformational flexibility that are essential for understanding therapeutic efficacy and pharmacological properties [21] [22].
Extensive molecular dynamics studies of indanone-carbamate hybrid molecules with Aβ16-22 peptides demonstrate the potential for inhibiting amyloid aggregation processes [23]. The simulations reveal reduced interpeptide interactions in the presence of indanone inhibitors, leading to diminished amyloid formation. Key analysis parameters include root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radial distribution functions (RDF), and hydrogen bonding patterns that characterize the inhibitory mechanism.
DNA-targeting applications of indanone derivatives have been investigated through 100-nanosecond molecular dynamics simulations [24]. Spiro[indene-2,2'-oxathiazine]-1,3-dione compounds exhibit preferential binding to the minor groove of B-DNA, with binding stabilized through hydrophobic and hydrogen bonding interactions. The center-of-mass separation distance analysis reveals stable complex formation with minimal structural perturbation of the DNA double helix.
Long-timescale molecular dynamics simulations extending up to 4 microseconds have been employed to investigate membrane interactions of pharmaceutical compounds [25]. These studies reveal critical insights into drug permeation mechanisms and membrane stability effects. For indanone derivatives, membrane thinning analysis and lipid order parameter calculations provide quantitative measures of biocompatibility and cellular uptake potential.
The development of enhanced molecular dynamics methodologies incorporates time-series descriptors to improve binding affinity predictions [22]. Assessment of over 800 unique protein-ligand molecular dynamics simulations demonstrates that MD-derived descriptors can significantly enhance the accuracy of computational affinity predictions. These approaches are particularly valuable for indanone compounds where conformational flexibility plays a critical role in binding interactions.